molecular formula C10H13BN2O5 B1461928 3-(Propylcarbamoyl)-5-nitrophenylboronic acid CAS No. 871332-88-6

3-(Propylcarbamoyl)-5-nitrophenylboronic acid

Cat. No.: B1461928
CAS No.: 871332-88-6
M. Wt: 252.03 g/mol
InChI Key: HNHYFGGDBCBQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propylcarbamoyl)-5-nitrophenylboronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylcarbamoyl)-5-nitrophenylboronic acid typically involves the following steps:

    Nitration: The nitration of phenylboronic acid to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and carbamoylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding phenol.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

    Reduction: 3-(Propylcarbamoyl)-5-aminophenylboronic acid.

    Substitution: Various biaryl compounds depending on the coupling partner.

    Hydrolysis: 3-(Propylcarbamoyl)-5-nitrophenol.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.

    Drug Delivery: Boronic acid derivatives are explored for targeted drug delivery systems.

Medicine:

    Anticancer Research: Investigated for its potential to inhibit cancer cell growth.

    Antibacterial Agents: Explored for use in developing new antibacterial compounds.

Industry:

    Sensors: Used in the development of sensors for detecting sugars and other diols.

    Materials Science: Incorporated into polymers for advanced material applications.

Mechanism of Action

The mechanism of action of 3-(Propylcarbamoyl)-5-nitrophenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as an enzyme inhibitor and in drug delivery systems. The boronic acid group interacts with the active site of enzymes, potentially inhibiting their activity. The nitro and propylcarbamoyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the nitro and propylcarbamoyl groups, making it less specific in certain applications.

    3-(Carbamoyl)-5-nitrophenylboronic Acid: Similar structure but with a different carbamoyl group, affecting its reactivity and applications.

    4-Nitrophenylboronic Acid: Nitro group at a different position, leading to different chemical properties.

Uniqueness: 3-(Propylcarbamoyl)-5-nitrophenylboronic acid is unique due to the combination of the propylcarbamoyl and nitro groups, which enhance its chemical reactivity and potential for specific applications in catalysis, drug delivery, and materials science.

Properties

IUPAC Name

[3-nitro-5-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O5/c1-2-3-12-10(14)7-4-8(11(15)16)6-9(5-7)13(17)18/h4-6,15-16H,2-3H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHYFGGDBCBQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660687
Record name [3-Nitro-5-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-88-6
Record name B-[3-Nitro-5-[(propylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Nitro-5-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Propylcarbamoyl)-5-nitrophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Propylcarbamoyl)-5-nitrophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(Propylcarbamoyl)-5-nitrophenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(Propylcarbamoyl)-5-nitrophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(Propylcarbamoyl)-5-nitrophenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(Propylcarbamoyl)-5-nitrophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.